

Technical Guide: Structural Elucidation of 6-Chloro-3-nitroquinolin-4-ol

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Compound of Interest

Compound Name: 6-Chloro-3-nitroquinolin-4-ol

CAS No.: 101861-61-4

Cat. No.: B010152

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Executive Summary

Compound: **6-Chloro-3-nitroquinolin-4-ol** (CAS: 39061-97-7) Formula: C

H

CIN

O

Molecular Weight: 224.60 g/mol Primary Application: Key intermediate in the synthesis of imidazoquinoline immunomodulators (e.g., Imiquimod).^{[1][2][3]}

This technical guide outlines the definitive structural characterization of **6-Chloro-3-nitroquinolin-4-ol**. The elucidation strategy addresses the primary analytical challenge: the keto-enol tautomerism inherent to 4-hydroxyquinolines. While nomenclature often suggests an "ol" (hydroxyl) species, experimental evidence in polar media predominantly supports the "one" (quinolone) tautomer. This guide provides a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) to confirm regio-isomerism and electronic structure.

Chemical Context & Synthetic Origin

Understanding the synthetic origin is prerequisite to elucidation, as it defines the impurity profile and expected regiochemistry.

The target molecule is typically synthesized via the nitration of 6-chloro-4-hydroxyquinoline. The precursor (6-chloro-4-hydroxyquinoline) is often derived from the Gould-Jacobs reaction (condensation of 4-chloroaniline with EMME, followed by thermal cyclization).

- **Critical Regiochemistry:** The chlorine atom is fixed at position 6 from the starting aniline. The nitration occurs at position 3 due to the directing effects of the 4-hydroxyl/keto group, which activates the 3-position for electrophilic aromatic substitution, while the protonated nitrogen deactivates the benzene ring.

The Tautomeric Conundrum: "Ol" vs. "One"

A common pitfall in characterizing this scaffold is assuming a static phenolic structure. In the solid state and in polar solvents (DMSO-

, MeOH-

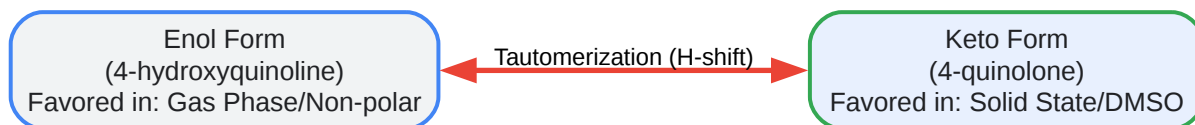
), the equilibrium heavily favors the 4-quinolone (keto) tautomer over the 4-hydroxyquinoline (enol) form.

- **Implication for Analysis:**
 - IR: Expect a carbonyl stretch (), not just a broad .
 - NMR: Expect a broad downfield signal for rather than a phenolic .
 - C-13 NMR: The C4 carbon will appear characteristic of a carbonyl (

ppm) rather than an aromatic

(

ppm).

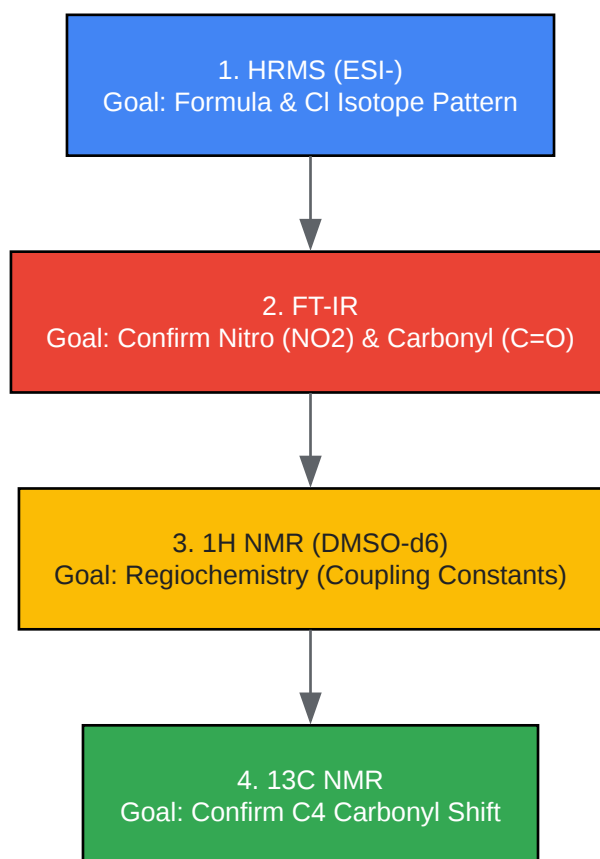


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Figure 1: The keto-enol tautomerism equilibrium. In analytical conditions (DMSO-d₆), the Keto form predominates.

Analytical Workflow & Data Interpretation

The following workflow ensures a self-validating structure confirmation.



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Figure 2: Step-by-step structural elucidation workflow.

High-Resolution Mass Spectrometry (HRMS)

- Method: ESI (Negative mode is often more sensitive for acidic quinolones) or APCI.
- Target Ion:
 - = 222.99 or
 - = 224.99.
- Validation Criterion (The Chlorine Signature): You must observe the characteristic 3:1 intensity ratio between the molecular ion () and the isotope peak () due to and natural abundance.
 - Pass: Peaks at 223 and 225 (approximate) with 3:1 height.
 - Fail: Absence of M+2 peak indicates loss of Chlorine or incorrect scaffold.

Nuclear Magnetic Resonance (NMR)

This is the definitive step. Run in DMSO- to ensure solubility and stabilize the tautomer.

H NMR Diagnostic Signals (400 MHz, DMSO-)

Position	Type	Shift (ppm)	Multiplicity	Coupling (Hz)	Structural Insight
NH (1)	Broad Singlet	12.5 - 13.0	s (br)	-	Confirms Quinolone (Keto) form. If Enol, this would be absent.
H-2	Singlet	9.0 - 9.3	s	-	Most Deshielded. Sandwiched between N and 3-Nitro. No coupling partners.
H-5	Doublet	8.1 - 8.3	d		Deshielded by C4 carbonyl anisotropy. Meta-coupled to H-7.
H-8	Doublet	7.7 - 7.9	d		Ortho-coupled to H-7.
H-7	Doublet of Doublets	7.6 - 7.8	dd		Coupled to H-8 (ortho) and H-5 (meta).

Interpretation Logic:

- The Singlet at ~9.2 ppm (H-2): This is the "smoking gun" for the 3-nitro substitution. If the nitro group were at position 6 or 8, H-2 and H-3 would show coupling (doublets), or H-2 would be less deshielded.

- The Coupling Pattern (H5/H7/H8): The 6-chloro substitution breaks the symmetry of the benzene ring.
 - H-5 appears as a narrow doublet (meta coupling only).
 - H-8 appears as a wide doublet (ortho coupling only).
 - H-7 is the bridge, showing both couplings (dd).
 - Note: If Chlorine were at position 7, you would see two singlets (or meta-coupled doublets) for H-5 and H-8. The observed pattern confirms 6-substitution.

C NMR Key Signals

- C-4 (Carbonyl):
170–174 ppm. (Confirms Keto form).
- C-3 (C-NO₂):
130–135 ppm.
- C-2:
145–150 ppm (Deshielded by N and Nitro).

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra free from concentration-dependent shifts.

- Solvent Selection: Use DMSO-
(99.9% D). Chloroform (
) is not recommended due to poor solubility and potential aggregation of the quinolone.
- Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

- Tip: If the sample is cloudy, sonicate for 60 seconds. Do not filter unless necessary, as the compound may crystallize on the filter paper.
- Acquisition Parameters:
 - Temperature: 298 K ().
 - Scans: Minimum 16 for H, 512 for C.
 - Relaxation Delay (): Set to 2.0 seconds to ensure integration accuracy of the acidic H-2 proton.

Protocol B: FT-IR Analysis

Objective: Distinguish Functional Groups.

- Method: ATR (Attenuated Total Reflectance) on neat solid.
- Key Bands to Verify:
 - 3200–3000 cm : Broad N-H stretch (indicative of quinolone dimer/H-bonding).
 - 1680–1650 cm : Strong stretch (Quinolone carbonyl). Note: A phenol C-O would be at 1200-1300 cm⁻¹.
 - 1550 & 1350 cm : Asymmetric and Symmetric

stretches.

References

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